N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O3/c1-4-11-29-19-13-18(22-14(2)23-19)25-7-9-26(10-8-25)20(27)24-16-12-15(21)5-6-17(16)28-3/h5-6,12-13H,4,7-11H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXVUCJJHWUSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine-carboxamide derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with structurally related compounds:
Core Structure Modifications
Physicochemical Properties
- Lipophilicity : The 5-chloro-2-methoxyphenyl group likely increases logP compared to simpler phenyl analogs (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide in ), enhancing blood-brain barrier penetration .
Key Research Findings and Implications
Propoxy vs. Smaller Alkoxy Groups: The 6-propoxypyrimidine moiety may enhance metabolic stability compared to shorter-chain analogs (e.g., ethoxy or methoxy) .
Synthetic Challenges :
- Piperazine-carboxamide synthesis typically involves coupling chloro-pyrimidines with substituted phenylpiperazines under basic conditions, as seen in and . Steric hindrance from the 2-methyl group on pyrimidine may require optimized reaction conditions .
Pharmacological Potential: Structural similarities to TRPV1 agonists (e.g., CPIPC) and 5-HT1A antagonists (e.g., p-MPPI) suggest possible applications in pain management or neuropsychiatric disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
